molecular formula C15H9ClN2O4 B5803472 N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide

N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide

Cat. No. B5803472
M. Wt: 316.69 g/mol
InChI Key: QPOSVEVSGJCGJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide, also known as CDDO-F, is a synthetic triterpenoid compound. It has been found to have potential applications in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide exerts its effects through multiple mechanisms. It activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which regulates the expression of antioxidant and detoxification genes. It also inhibits the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammation and cancer. N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide has also been found to modulate the activity of various enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide has been found to have various biochemical and physiological effects. It has antioxidant properties and can reduce the levels of reactive oxygen species (ROS) in cells. It also regulates the expression of genes involved in inflammation, apoptosis, and cell proliferation. N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide has been found to induce cell cycle arrest and apoptosis in cancer cells, while protecting normal cells from damage. It also has anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been extensively studied and its mechanisms of action are well understood. However, there are also some limitations to its use. N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide has low solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its effectiveness in animal models and human clinical trials. Another area of interest is its potential as an anti-cancer agent. Research is ongoing to determine its effectiveness in various types of cancer and to develop more potent analogs of the compound. Additionally, N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide has been found to have anti-viral properties and could be studied further as a potential treatment for viral infections.

Synthesis Methods

N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide can be synthesized through a multi-step process starting from 2,5-dihydro-1H-pyrrole-1-carboxylic acid. The final step involves the reaction of 2-chloro-4-nitrophenylacetic acid with 2-furoic acid in the presence of a reducing agent.

Scientific Research Applications

N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide has been studied extensively for its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. It has been shown to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors. It also has anti-inflammatory properties and has been found to be effective in treating inflammatory diseases such as arthritis. Additionally, N-[2-chloro-4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-furamide has shown promise in protecting neurons from damage caused by oxidative stress, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O4/c16-10-8-9(18-13(19)5-6-14(18)20)3-4-11(10)17-15(21)12-2-1-7-22-12/h1-8H,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOSVEVSGJCGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)N3C(=O)C=CC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]furan-2-carboxamide

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